Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9BrN2O2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole compounds, such as this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromine atom attached to the pyrazole ring .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 233.06 .Scientific Research Applications
Synthesis and Biological Activities
Synthetic Applications and Characterization : The synthesis and characterization of novel pyrazoline derivatives from Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate have shown these compounds to be effective inhibitors of human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme. These findings are supported by both experimental and in silico studies, which help in understanding the inhibition profile of these compounds at the receptor level (Turkan et al., 2019).
Antimicrobial Activity : Another study focused on the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives from this compound, evaluating their antimicrobial activity against common pathogenic bacteria. The results highlighted significant antibacterial potential when compared with standard drugs, indicating the potential application of these compounds in developing new antimicrobial agents (Asif et al., 2021).
Antioxidant and Anti-inflammatory Activities : Research on imidazo[1,2-a]pyrazine derivatives synthesized from this compound revealed their antiinflammatory activity through in vivo pharmacological testing. This opens avenues for developing new therapeutic agents with antiinflammatory properties (Abignente et al., 1992).
Crystal Structure and Antioxidant Properties
Crystal Structure Analysis : A study detailed the synthesis, characterization, and crystal structure analysis of a novel pyrazole derivative, showcasing its antioxidant properties through DPPH and hydroxyl radical scavenging methods. This research provides a foundational understanding of the structural attributes contributing to the antioxidant activity of such compounds (Naveen et al., 2021).
Safety and Hazards
The safety information for Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Properties
IUPAC Name |
ethyl 2-(3-bromopyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWLWWYQQUKCPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427022-51-2 | |
Record name | ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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